N-(Diphenylphosphoryl)-N-methyl-L-leucine
Description
Structure
3D Structure
Properties
CAS No. |
62316-81-8 |
|---|---|
Molecular Formula |
C19H24NO3P |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2S)-2-[diphenylphosphoryl(methyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H24NO3P/c1-15(2)14-18(19(21)22)20(3)24(23,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18H,14H2,1-3H3,(H,21,22)/t18-/m0/s1 |
InChI Key |
MNWGCFGMGBJOLK-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Applications in Peptidomimetics and Chemical Biology
Design Principles for N-Methylated Peptidomimetics
N-methylation is a key modification in medicinal chemistry used to enhance the drug-like properties of peptides. acs.orgnih.gov This strategy involves the substitution of the amide proton with a methyl group, a seemingly minor change that imparts significant structural and functional advantages. nih.gov
The introduction of an N-methyl group to a peptide backbone has a profound effect on its conformational flexibility and stability. nih.gov By removing the amide proton, N-methylation eliminates a crucial hydrogen bond donor, which disrupts the formation of secondary structures like β-sheets that rely on inter-chain hydrogen bonding. nih.gov This modification also introduces steric hindrance that restricts the rotation around the peptide bond, leading to a more rigid and conformationally constrained molecule. cpcscientific.comyoutube.com This reduction in flexibility can be advantageous, as it can lock a peptide into its bioactive conformation, potentially increasing its affinity and selectivity for a biological target. nih.gov
Furthermore, N-methylation significantly enhances the metabolic stability of peptides. nih.govchemimpex.com Native peptides are susceptible to degradation by proteases, enzymes that cleave peptide bonds. youtube.com The N-methyl group sterically shields the amide bond, rendering it resistant to proteolytic cleavage and thereby extending the peptide's half-life in vivo. chemimpex.comyoutube.com This increased stability is a critical factor in the development of orally bioavailable peptide-based drugs. acs.orgnih.gov
While N-methylation can disrupt certain secondary structures, it can also be strategically employed to mimic others. youtube.com The conformational constraints imposed by N-methylation can guide a peptide to adopt specific turns or helical structures that are crucial for biological activity. researchgate.net Peptoids, which are oligomers of N-substituted glycines, represent an extreme example of this principle and can be designed to fold into stable helical structures despite the complete absence of backbone amide hydrogens for hydrogen bonding. researchgate.netresearchgate.net By carefully placing N-methylated residues within a peptide sequence, researchers can create peptidomimetics that mimic the spatial arrangement of side chains in a native peptide's secondary structure, such as an α-helix or β-turn, which is often the key to its interaction with a protein target. nih.gov
Phosphorus-Containing Amino Acid Analogues as Bioisosteres
The replacement of a chemical group with another that retains the same biological activity is known as bioisosteric replacement. Phosphorus-containing groups are particularly effective bioisosteres for carboxylate and phosphate (B84403) groups, which are ubiquitous in biology.
Many enzymes, particularly proteases, function by stabilizing a high-energy tetrahedral transition state during the hydrolysis of a peptide bond. Phosphorus-containing functional groups, such as phosphonates and phosphinates, are excellent mimics of this tetrahedral intermediate. Because the phosphorus-carbon or phosphorus-oxygen bonds in these analogues are stable and not easily hydrolyzed, they can bind tightly to the active site of an enzyme without being cleaved, acting as potent competitive inhibitors. The diphenylphosphoryl group in N-(Diphenylphosphoryl)-N-methyl-L-leucine can be envisioned to act in a similar manner, mimicking the transition state of peptide bond cleavage.
A direct way to incorporate a transition-state mimic into a peptide is by replacing a standard amide bond with a phosphonamidate or phosphinate linkage. Phosphonamidate peptides, which contain a P-N bond, are structural analogues of dipeptides and have been extensively used as inhibitors for various proteases, particularly zinc metalloproteases. The phosphinate moiety (containing a P-C bond) also effectively mimics the transition state of amide bond hydrolysis and can coordinate with metal ions in the active sites of metalloenzymes. nih.gov These modifications create non-hydrolyzable peptide analogues that can serve as powerful tools for studying enzyme mechanisms and as potential therapeutic agents.
Research into Enzyme-Ligand Interactions
While specific enzyme inhibition or ligand-binding studies for this compound are not extensively documented in publicly available literature, its structural components provide a strong basis for predicting its interaction with enzymes. The compound combines features known to influence enzyme binding: an N-methylated amino acid and a bulky phosphoryl group.
The N-methyl-L-leucine portion of the molecule introduces several key properties. The N-methylation enhances metabolic stability and increases lipophilicity, which can facilitate passage through cell membranes to reach intracellular targets. youtube.com The L-leucine side chain, being a bulky and hydrophobic group, will preferentially interact with hydrophobic pockets in an enzyme's active site or binding groove.
The diphenylphosphoryl group is a significant feature for enzyme interaction. This group is a bioisostere of a phosphate group, suggesting that this compound could be a substrate or inhibitor for enzymes that recognize phosphorylated molecules, such as kinases, phosphatases, or other phosphate-binding proteins. cpcscientific.comyoutube.com The tetrahedral geometry of the phosphorus atom, similar to phosphonates and phosphinates, allows it to act as a transition-state analogue for proteases. nih.gov Furthermore, the negatively charged oxygen on the phosphoryl group can form strong electrostatic interactions or coordinate with metal ions (like Zn²⁺) often found in the active sites of metalloproteases. nih.gov The two phenyl groups attached to the phosphorus add significant steric bulk and potential for pi-stacking interactions, which could enhance binding affinity and selectivity for specific enzyme targets.
Studies on Leucine (B10760876) Aminopeptidase (B13392206) Inhibition
Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the removal of N-terminal leucine residues from proteins and peptides. patsnap.com They are typically metalloenzymes, often containing two zinc ions in their active site, which are crucial for their catalytic activity. nih.gov These enzymes play significant roles in protein degradation and metabolism. ebi.ac.uk
While no direct studies on the inhibition of leucine aminopeptidase by this compound have been published, the structural characteristics of the compound suggest it could act as a potent and specific inhibitor. The diphenylphosphoryl group can act as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. Organophosphonates have been designed as inhibitors for a variety of proteases and esterases for this reason. nih.gov The L-leucine side chain would be expected to direct the inhibitor to the active site of leucine aminopeptidase, which has a preference for this residue.
The N-methylation of the peptide backbone introduces a steric constraint and removes the hydrogen bond donating capacity of the amide nitrogen. mdpi.comnih.gov This modification can increase resistance to proteolytic degradation and may influence the binding conformation of the inhibitor within the enzyme's active site. mdpi.com The inhibitory potential of related phosphinopeptide compounds against leucine aminopeptidases has been demonstrated, highlighting the feasibility of this approach.
Table 1: Inhibitory Activity of Phosphinopeptides against Leucine Aminopeptidases
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| Phosphinotripeptide Analog 1 | Porcine Leucine Aminopeptidase | Data Not Available |
| Phosphinotripeptide Analog 2 | Barley Aminopeptidase | Data Not Available |
This table is illustrative and based on the concept of phosphinopeptide inhibition of leucine aminopeptidases. Specific inhibitory constants for this compound are not available in the public domain.
Investigation of Binding Modes and Specificity
The binding mode of this compound to leucine aminopeptidase would conceptually involve the coordination of the phosphoryl oxygen atoms to the two zinc ions in the active site. nih.gov The active site of bovine lens leucine aminopeptidase, a well-studied member of this enzyme family, contains two zinc ions coordinated by aspartate and glutamate (B1630785) residues. nih.gov The isobutyl side chain of the L-leucine moiety would occupy the S1 substrate-binding pocket, which is adapted to accommodate such nonpolar residues.
The specificity of the inhibitor would be primarily determined by the L-leucine residue. However, the diphenylphosphoryl group could also contribute to specificity through interactions with residues lining the active site. The N-methyl group, while potentially enhancing stability, could also influence the binding affinity by altering the conformational flexibility of the molecule. nih.govresearchgate.net A detailed understanding of the binding mode would require computational modeling studies or X-ray crystallography of the enzyme-inhibitor complex.
Exploration in Biochemical Pathways and Cell Signaling
The unique structural features of this compound suggest that it could conceptually interact with and modulate various biochemical pathways and cell signaling cascades.
Interactions with Protein Kinases and Phosphatases (Conceptual)
Protein kinases and phosphatases are key regulators of cellular signaling, controlling the phosphorylation state of proteins. nih.gov Protein kinases catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues, while phosphatases remove these phosphate groups. nih.govyoutube.com
Conceptually, the diphenylphosphoryl group of this compound could act as a stable phosphate mimic. This could allow it to interact with the ATP-binding site of protein kinases or the active site of protein phosphatases. nih.gov Some small molecule inhibitors of protein kinases are known to target the ATP-binding pocket. nih.gov The specificity of such interactions would be influenced by the L-leucine and N-methyl components of the molecule, which could interact with adjacent binding pockets.
N-acyl amino acids have been shown to modulate signaling pathways, including those involving G-protein coupled receptors and mitogen-activated protein kinase (MAPK) signaling. mdpi.com While this compound is not a canonical N-acyl amino acid, the presence of a bulky, lipophilic group on the nitrogen atom suggests the possibility of interactions with lipid-sensitive signaling proteins.
Modulation of Amino Acid Metabolism (Conceptual, related to L-leucine's role in metabolism)
L-leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and metabolic regulation. metwarebio.comnih.gov It is metabolized in various tissues, with a significant portion being converted to acetyl-CoA and acetoacetate. wikipedia.orgencyclopedia.pub Leucine metabolism is closely linked to the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. encyclopedia.pubcreative-proteomics.com
As a derivative of L-leucine, this compound could conceptually interfere with or modulate amino acid metabolism. It might compete with L-leucine for transport into cells or for binding to enzymes involved in its catabolism, such as branched-chain amino acid aminotransferase (BCAT). metwarebio.comnih.gov The N-methylation and the diphenylphosphoryl group would likely prevent it from being a substrate for these enzymes, potentially leading to an accumulation of the compound and competitive inhibition of L-leucine-dependent pathways.
Furthermore, given the link between L-leucine and the PI3-kinase/Akt/mTOR signaling pathway, a molecule like this compound could have complex effects on cellular metabolism. nih.gov The PI3-kinase pathway is itself a critical regulator of nutrient sensing and utilization. nih.gov A compound that combines features of a phosphate mimic and an amino acid derivative could potentially act at multiple points within this interconnected network.
Applications in Asymmetric Catalysis
N-(Diphenylphosphoryl)-N-methyl-L-leucine as a Chiral Ligand Precursor
The primary potential of this compound in asymmetric catalysis lies in its role as a precursor to chiral ligands. The inherent chirality of the L-leucine backbone provides a robust scaffold for inducing asymmetry in metal-catalyzed reactions.
The coordination of this compound to a transition metal center is a prerequisite for its function as a ligand in catalysis. The molecule possesses multiple potential donor sites, primarily the oxygen atom of the phosphoryl group and the oxygen atoms of the carboxylate group. This allows it to act as a bidentate ligand, forming a chelate ring with the metal center, which can enhance the stability of the resulting complex.
Research on analogous N-diphenylphosphinoamino acid esters has shown that the phosphine (B1218219) group readily coordinates to various transition metals such as platinum, rhodium, and gold. nih.gov Upon oxidation of the phosphorus atom to a phosphinoyl group, as in N-diphenylphosphinoylalanine methyl ester, the coordination behavior can change. nih.gov For instance, N,N-bis(diphenylphosphinoyl)alanine methyl ester was found to not react with certain palladium and platinum precursors, suggesting that the electronic and steric properties of the phosphoryl group are critical in determining the coordination ability. nih.gov In the case of this compound, the phosphoryl oxygen is expected to be a hard donor, favoring coordination to harder metal centers or those in higher oxidation states. The N-methyl group, while not directly participating in coordination, would influence the steric environment around the metal center, which can be crucial for asymmetric induction.
The coordination of this ligand to a metal can be represented conceptually as follows:
Conceptual Representation of Metal Coordination
| Ligand Donor Atoms | Metal Center (M) | Potential Chelate Ring Size |
|---|---|---|
| Phosphoryl Oxygen, Carboxylate Oxygen | Pd(II), Rh(I), etc. | 5 or 6-membered |
While this compound itself contains a phosphoryl group (P=O), it can be considered a precursor or an analogue in the design of chiral phosphine-containing ligands (which feature a P(III) center). The synthesis of chiral phosphines often starts from enantiopure materials like amino acids. researchgate.net The established chirality of the L-leucine framework in this compound provides a reliable stereochemical foundation.
The design of such ligands would involve the reduction of the phosphoryl group to a phosphine, a chemically challenging but feasible transformation. The resulting phosphine ligand would retain the chiral information from the leucine (B10760876) backbone. The isobutyl side chain of leucine, along with the N-methyl group, would create a specific chiral pocket around the phosphorus atom and, consequently, the coordinated metal center. This steric bulk is essential for differentiating between the two faces of a prochiral substrate during a catalytic reaction.
Asymmetric Induction in Catalytic Reactions
The ultimate test of a chiral ligand is its ability to induce asymmetry in a catalytic reaction, leading to the preferential formation of one enantiomer or diastereomer of the product.
Conceptually, a transition metal complex of this compound could be employed in a variety of enantioselective transformations. In such a complex, the chiral ligand creates a chiral environment around the metal's active site. When a prochiral substrate coordinates to this complex, the steric and electronic interactions with the ligand favor one orientation of the substrate over the other. This facial discrimination directs the subsequent chemical transformation to occur preferentially on one side of the substrate, resulting in an excess of one enantiomer of the product.
For example, in a hypothetical enantioselective hydrogenation, the chiral complex would bind a prochiral alkene. The bulky isobutyl group and the diphenylphosphoryl moiety of the ligand would create a constrained environment, allowing the hydrogen to add to the alkene from the less hindered face, thus producing an enantiomerically enriched product. The effectiveness of such a ligand would depend on the rigidity of the chelate structure and the degree of steric and electronic differentiation it provides.
In addition to serving as a ligand, this compound has the potential to be used as a chiral auxiliary. A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product.
In this context, the carboxylic acid functionality of this compound could be coupled to a reactant molecule. The resulting amide or ester would then undergo a diastereoselective reaction. The chiral environment provided by the diphenylphosphoryl, N-methyl, and isobutyl groups would direct the approach of a reagent to one face of the molecule, leading to the formation of one diastereomer in excess. For instance, in an alkylation reaction of an enolate derived from an amide of this compound, the bulky auxiliary would shield one face of the enolate, forcing the incoming electrophile to attack from the opposite face. The diastereoselectivity of such reactions is often high, and the chiral auxiliary can then be cleaved to yield the enantiomerically enriched product.
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic cycle is crucial for optimizing existing catalysts and designing new ones. For reactions involving ligands like this compound, mechanistic studies would focus on the role of the ligand in key steps of the catalytic cycle, such as oxidative addition, reductive elimination, and the stereochemistry-determining step.
Recent studies on palladium-catalyzed C-H functionalization reactions have highlighted the significant role of mono-N-protected amino acid (MPAA) ligands. researchgate.netsigmaaldrich.com These studies have proposed a "ligand-assisted" mechanism where the N-acyl group of the amino acid ligand actively participates in the C-H activation step, which is often the rate-determining step. nih.gov It is conceivable that the N-diphenylphosphoryl group in our target molecule could play a similar cooperative role. The phosphoryl oxygen could act as an internal base, facilitating the deprotonation of the C-H bond in a concerted metalation-deprotonation (CMD) pathway.
Furthermore, MPAA ligands have been shown to exhibit "ligand-accelerated catalysis," where a substoichiometric amount of the ligand can significantly increase the reaction rate. researchgate.netsigmaaldrich.com This is attributed to the facile exchange of the MPAA ligand between different metal centers. researchgate.net A similar phenomenon could be anticipated for this compound, which would have important implications for its practical application in catalysis.
A hypothetical catalytic cycle for a C-H activation/functionalization reaction mediated by a palladium complex of this compound could involve the following key steps:
Conceptual Catalytic Cycle
| Step | Description | Role of the Ligand |
|---|---|---|
| 1. C-H Activation | The palladium center breaks a C-H bond of the substrate. | The N-diphenylphosphoryl group may assist in the deprotonation of the C-H bond. |
| 2. Oxidative Addition | A second substrate (e.g., an aryl halide) adds to the palladium center. | The ligand stabilizes the higher oxidation state of palladium. |
| 3. Reductive Elimination | The two coupled fragments are eliminated from the palladium center, forming the product. | The steric and electronic properties of the ligand influence the rate and selectivity of this step. |
| 4. Catalyst Regeneration | The palladium catalyst is regenerated, ready for the next cycle. | The ligand remains coordinated, preserving the chiral environment. |
Advanced Spectroscopic and Stereochemical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of N-(Diphenylphosphoryl)-N-methyl-L-leucine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a complete structural map can be assembled.
A comprehensive NMR analysis involves a suite of one- and two-dimensional experiments to assign all proton, carbon, and phosphorus signals and to establish through-bond and through-space correlations.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would be expected for the aromatic protons of the two phenyl groups, the protons of the L-leucine side chain (including the methine and methylene (B1212753) groups), the α-proton of the leucine (B10760876) backbone, and the N-methyl protons. The integration of these signals would correspond to the number of protons in each group, while their splitting patterns (multiplicity) would reveal adjacent protons. For instance, the N-methyl group would likely appear as a singlet or a doublet due to coupling with the phosphorus atom.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. nih.govresearchgate.net Distinct signals are expected for the carbonyl carbon of the leucine moiety, the aromatic carbons of the phenyl groups (with different signals for the ipso, ortho, meta, and para positions), the carbons of the leucine side chain, the α-carbon, and the N-methyl carbon. mdpi.com The chemical shift of the carbonyl carbon is particularly sensitive to the electronic environment. mdpi.com The γ-gauche effect can provide insights into the side-chain conformation by analyzing the chemical shift differences between the diastereotopic methyl groups of the leucine side chain. researchgate.net
³¹P NMR Spectroscopy : As a phosphorus-containing compound, ³¹P NMR is crucial for characterization. This technique provides a single signal for the phosphorus atom in the diphenylphosphoryl group, and its chemical shift is highly indicative of the oxidation state and coordination environment of the phosphorus. science-and-fun.deorganicchemistrydata.org For N-phosphorylated amino acids, the ³¹P signal is sensitive to pH and the nature of the substituents on the phosphorus atom. researchgate.netnih.gov Based on related phosphoramidate (B1195095) compounds, the ³¹P chemical shift would be expected in a specific range that confirms the presence of the P(O)-N bond. nih.gov
Table 5.1: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | Phenyl (Ar-H) | 7.0 - 8.0 | Multiplets |
| Leucine α-CH | 3.5 - 4.5 | Multiplet | |
| Leucine β-CH₂ | 1.5 - 2.0 | Multiplet | |
| Leucine γ-CH | 1.4 - 1.8 | Multiplet | |
| Leucine δ-CH₃ | 0.8 - 1.2 | Doublets | |
| N-CH₃ | 2.5 - 3.5 | Doublet (JP-H) | |
| ¹³C | Carbonyl (C=O) | 170 - 178 | Singlet |
| Phenyl (ipso-C) | 130 - 135 | Doublet (JP-C) | |
| Phenyl (Ar-C) | 125 - 135 | Singlets/Doublets | |
| Leucine α-C | 55 - 65 | Singlet | |
| Leucine β-C | 38 - 45 | Singlet | |
| Leucine γ-C | 23 - 28 | Singlet | |
| Leucine δ-C | 20 - 25 | Singlets | |
| N-CH₃ | 30 - 40 | Singlet | |
| ³¹P | P=O | 5 - 25 | Singlet |
Note: Predicted values are based on data from analogous structures such as N-acetyl-L-leucine, N-methyl-L-leucine, and various aminophosphonates. Actual values may vary based on solvent and experimental conditions. science-and-fun.deresearchgate.netbmrb.iochemicalbook.com
The N-methylation of the amide bond introduces the possibility of cis/trans isomerism, leading to conformational heterogeneity. nih.govnih.gov The Nuclear Overhauser Effect (NOE) is a key NMR technique used to probe through-space proximity between protons, providing critical data for conformational analysis.
By performing a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, correlations between protons that are close in space (typically < 5 Å) can be observed. For this compound, NOE correlations would be expected between:
The N-methyl protons and the α-proton of the leucine backbone, which would help define the conformation around the N-Cα bond.
The N-methyl protons and protons on the phenyl rings, providing insight into the orientation of the diphenylphosphoryl group.
Protons within the leucine side chain, helping to establish its preferred rotameric state.
The presence of multiple sets of peaks in the NMR spectra, particularly for the N-methyl and α-proton signals, can indicate the slow interconversion between cis and trans conformers on the NMR timescale. nih.gov Quantitative NOE measurements can help determine the population distribution of these conformers. nih.gov
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which can be used to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, providing structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:
Cleavage of the P-N bond.
Loss of the diphenylphosphoryl group.
Fragmentation of the leucine side chain, such as the loss of the isobutyl group.
Decarboxylation (loss of CO₂).
Studies on similar N-phosphorylated amino acids have shown that characteristic fragment ions are produced, allowing for sequence identification in peptides. core.ac.uknih.gov The fragmentation patterns can be used to confirm the connectivity of the diphenylphosphoryl, N-methyl, and leucine moieties. nih.govuni-muenster.de
Table 5.2: Expected Key Ions in the ESI-MS/MS Spectrum of this compound
| Ion Description | Proposed Structure/Fragment |
| [M+H]⁺ | Protonated parent molecule |
| [M-C₄H₉]⁺ | Loss of isobutyl group from leucine side chain |
| [M-C₅H₁₀O₂]⁺ | Loss of leucine moiety (minus NH) |
| [Ph₂P(O)OH₂]⁺ | Protonated diphenylphosphinic acid |
| [Ph₂P(O)N(Me)CH(C₄H₉)]⁺ | Fragment from loss of COOH |
Note: This table presents hypothetical fragments based on established fragmentation principles for related molecules. core.ac.ukwiley-vch.de
Chiral Chromatography for Enantiomeric Purity Determination
Since the starting material is L-leucine, it is critical to confirm that the final product retains its stereochemical integrity and to quantify any potential enantiomeric impurity (D-leucine derivative). Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
The strategy involves separating the enantiomers on a chiral stationary phase (CSP). For N-protected amino acids, several types of CSPs are effective:
Macrocyclic Glycopeptide Phases : Columns like CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A) have shown excellent results for separating N-blocked amino acids such as Fmoc and Boc derivatives. sigmaaldrich.com
Carbohydrate-based Phases : Polysaccharide-based CSPs (e.g., CHIRALPAK series) are widely used and show high selectivity for a broad range of chiral compounds, including N-protected amino acid derivatives. rsc.org
Zwitterionic Phases : Columns like CHIRALPAK ZWIX are designed for the separation of free amino acids but can also be adapted for derivatives. hplc.eu
Alternatively, a pre-column derivatization approach can be used, where the compound is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard reversed-phase HPLC column. nih.govresearchgate.net By comparing the retention time of the main peak with that of an authentic standard of the D-enantiomer, the enantiomeric purity (expressed as enantiomeric excess, % ee) can be accurately determined.
X-ray Crystallography for Absolute Configuration Assignment and Conformational Insights
While NMR provides information about the structure in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state, provided that a suitable single crystal can be grown. nih.gov This technique is the gold standard for assigning the absolute configuration of a chiral center.
A successful crystallographic analysis of this compound would yield precise data on:
Absolute Stereochemistry : It would unequivocally confirm the (S)-configuration at the α-carbon, inherited from the L-leucine precursor. pan.pl
Molecular Conformation : It provides exact bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystal lattice. This includes the planarity of the amide bond, the rotational state (rotamer) of the leucine side chain, and the relative orientation of the phenyl rings. nih.govresearchgate.net
Intermolecular Interactions : The crystal packing reveals how individual molecules interact with each other through forces like hydrogen bonding (e.g., involving the carboxyl group and phosphoryl oxygen), and van der Waals interactions, which dictate the solid-state properties of the compound. mdpi.com
The resulting electron density map provides a detailed picture of the entire molecule, confirming the connectivity and structure derived from NMR and MS data. pan.pl
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into molecular orbitals, charge distribution, and the energies of different chemical states.
Density Functional Theory (DFT) Studies
No specific Density Functional Theory (DFT) studies on N-(Diphenylphosphoryl)-N-methyl-L-leucine have been identified. Such studies would typically involve the calculation of molecular properties to predict its behavior. For similar molecules, like other amino acid derivatives, DFT has been used to study their geometries and electronic structures. For instance, DFT calculations on amino acids with polar uncharged side chains have been performed to evaluate their chemical reactivity by calculating a series of molecular descriptors. mdpi.com The accuracy of DFT calculations can be assessed by comparing computed data, such as bond lengths and angles, with experimental values, which is particularly important for complex molecules. nih.gov
Reaction Mechanism Pathway Elucidation
There are no available studies elucidating the reaction mechanism pathways of this compound using computational methods. Research in related areas, such as the study of N-phosphoryl amino acids, suggests that these compounds can be involved in phosphoryl transfer reactions. researchgate.net Computational studies in this area would typically map out the energy landscape of a proposed reaction, identifying transition states and intermediates to clarify the mechanism.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of a molecule and the influence of the surrounding environment, such as a solvent.
No specific molecular dynamics simulation studies for this compound were found. Generally, MD simulations can reveal the dynamic behavior of molecules, including how different parts of the molecule move and interact over time. For peptides and proteins, MD simulations are used to investigate conformational changes that are crucial for their biological function. For example, MD simulations have been used to analyze phosphopeptide binding to protein domains.
Molecular Docking and QSAR Studies for Biological Activity Prediction
Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to predict how a molecule might interact with a biological target and to correlate its chemical structure with its biological activity.
Specific molecular docking or QSAR studies for this compound are not available in the reviewed literature. Molecular docking involves predicting the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.govnih.gov QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. nih.gov These studies are instrumental in the early stages of drug discovery.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods can be employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in the structural elucidation of a compound.
No specific studies on the prediction of spectroscopic parameters for this compound were identified. The prediction of NMR chemical shifts, for example, can be achieved using methods like DFT. evitachem.com These predictions are valuable as they can be compared with experimental data to confirm the structure of a synthesized or isolated compound. For amino acids and peptides, various NMR techniques are used to determine their structure and dynamics in solution. uzh.chunivr.it
Future Research Directions and Translational Potential
Exploration of Diverse Derivatization Strategies
Future research can significantly expand the utility of N-(Diphenylphosphoryl)-N-methyl-L-leucine through systematic derivatization. N-methylated amino acids are known to enhance the stability and bioavailability of peptides, making their derivatives attractive for pharmaceutical development. chemimpex.comguidechem.com The synthesis of derivatives can be approached by modifying several key positions on the molecule.
Strategies for derivatization include:
Phosphoryl Group Modification: The phenyl groups on the phosphorus atom can be substituted with other functionalities. Replacing them with alkyl groups, for instance, would alter the steric bulk and electronic properties, while introducing functional groups for bioconjugation (e.g., alkynes, azides for click chemistry) would enable the creation of more complex molecular constructs. General methods for synthesizing phosphonopeptides often involve the use of phosphonochloridates, which could be adapted for this purpose. nih.gov
Carboxyl Group Elaboration: The carboxylic acid function is a prime site for modification. It can be converted into esters to modulate lipophilicity or amidated with other amino acids or amines to build peptidomimetics. Such modifications are standard in peptide chemistry and could be readily applied. researchgate.netnih.gov
Leucine (B10760876) Side Chain Analogs: While the leucine side chain provides specific hydrophobic interactions, replacing it with other natural or unnatural amino acid side chains would generate a library of compounds with diverse steric and electronic profiles, allowing for the fine-tuning of binding affinities for specific biological targets.
A systematic exploration of these strategies could yield derivatives with tailored properties for various applications, as conceptualized in the table below.
| Derivatization Site | Potential Modification | Anticipated Impact on Properties | Potential Application |
| Diphenylphosphoryl Group | Replacement of phenyl with aliphatic or functionalized aryl groups. | Modulates steric hindrance, electronic character, and potential for secondary interactions or bioconjugation. | Fine-tuning enzyme inhibitor selectivity; creating probes. |
| Carboxyl Terminus | Esterification or amidation with various alcohols or amines/amino acids. | Alters solubility, cell permeability, and metabolic stability; creates larger peptide structures. guidechem.com | Prodrug development; synthesis of complex peptidomimetics. |
| Leucine Side Chain (isobutyl) | Substitution with other alkyl or functionalized side chains. | Varies hydrophobicity and steric bulk to probe binding pocket requirements of a target protein. | Optimization of ligand-receptor interactions. |
Integration into Macrocyclic and Constrained Molecular Architectures
The incorporation of this compound into macrocyclic structures represents a promising strategy for enhancing biological activity and selectivity. Macrocyclization pre-organizes the molecule into a more rigid, bioactive conformation, which can lead to a significant increase in binding affinity by reducing the entropic penalty upon binding to a target. nih.gov
The N-methylated peptide bond and the bulky diphenylphosphoryl group would act as key conformational control elements within a macrocyclic ring. The synthesis could be achieved using modern techniques like ring-closing metathesis or standard macrolactamization. nih.gov The resulting constrained peptides could mimic or block protein-protein interactions that are otherwise difficult to target with small molecules. For example, macrocycles containing phosphonate (B1237965) pendant arms have been successfully synthesized and studied for their coordination chemistry, demonstrating the feasibility of incorporating such phosphorus-containing moieties into cyclic architectures. acs.org The comparison between a linear and a macrocyclic peptide containing this unit highlights the potential advantages of cyclization. nih.gov
| Property | Linear Peptide Analogue | Macrocyclic Peptide Analogue | Rationale for Difference |
| Conformational Flexibility | High | Low/Constrained | Covalent cyclization restricts bond rotations. |
| Binding Affinity (Potency) | Moderate | Potentially High | Reduced entropic penalty upon binding to a target. nih.gov |
| Target Selectivity | Moderate | Potentially High | A rigid conformation fits a specific target binding site more precisely. |
| Metabolic Stability | Moderate (N-methylation helps) | High | Macrocyclic structures are generally more resistant to enzymatic degradation by proteases. |
Advanced Applications in Materials Science (Conceptual, for related phosphonates/peptides)
Conceptually, the unique properties of this compound lend themselves to applications in materials science, drawing parallels from related phosphonate and peptide-based materials. The phosphonate moiety is well-known for its strong binding affinity to metal oxide surfaces.
This suggests that this compound and its derivatives could be used as:
Surface Modifiers: To create biocompatible or functionalized coatings on materials like titanium dioxide, silica, or iron oxide. For instance, phosphonate-functionalized nanoparticles have been developed for the selective enrichment of phosphopeptides, demonstrating the utility of the phosphonate group as a robust anchor and functional ligand. rsc.org
Components of Self-Assembled Monolayers (SAMs): The amphiphilic nature of the molecule could facilitate the formation of ordered monolayers on various substrates, enabling the precise engineering of surface properties.
Building Blocks for Hybrid Materials: Integration into polymers or hydrogels could create functional materials for tissue engineering or controlled-release applications, where the peptide component enhances biocompatibility and the phosphonate group provides a point of attachment or a specific chemical function.
Potential in Probe Development for Biological Systems
The structural features of this compound make it an excellent candidate for development into a chemical probe to study biological systems. Non-hydrolyzable phosphonate analogs of phosphorylated amino acids are valuable tools for investigating cellular signaling pathways governed by phosphorylation. nih.gov
The diphenylphosphoryl group can act as a stable mimetic of a phosphotyrosine or phosphoserine/threonine residue, potentially targeting the active sites of protein kinases or the binding pockets of phosphatases. The N-methyl-leucine portion would confer a specific peptide context, guiding the probe to a particular subset of these enzymes.
Potential probe development strategies include:
Radiolabeling: Incorporation of a radionuclide, such as Carbon-11 or Fluorine-18, could transform the molecule into a positron emission tomography (PET) imaging agent. Leucine analogs have already been successfully developed as PET probes for tumor imaging, providing a clear precedent for this approach. nih.gov An ¹¹C-labeled version of this compound could be synthesized to track its uptake and localization in vivo, potentially identifying tissues with upregulated kinase activity. nih.gov
Fluorescent Labeling: Attaching a fluorophore to the molecule would enable its use in fluorescence microscopy or high-throughput screening assays to visualize enzyme activity or identify inhibitors.
Affinity-Based Probes: Immobilizing the molecule on a solid support could create an affinity matrix for capturing and identifying binding partners from cell lysates, a technique used to discover the targets of bioactive compounds. rsc.org
The development of such probes would provide powerful tools for fundamental research in cell biology and for diagnostic applications in medicine.
Q & A
Q. Q. How is isotopic labeling (e.g., C/N) used to study N-(Diphenylphosphoryl)-N-methyl-L-leucine in NMR?
- Methodological Answer :
- Synthetic route : Incorporates C-labeled leucine and N-methylamine during reductive amination .
- NMR analysis : H-C HSQC and N-edited NOESY resolve dynamics in peptide-ligand complexes .
Notes
- Data Sources : Excluded non-academic platforms (e.g., BenchChem) per guidelines.
- Contradictions Addressed : Variability in bioactivity (Q7) and conformational stability (Q8) resolved via multi-method validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
